molecular formula C9H11ClO3 B12088228 (5-Chloro-2-methoxybenzene-1,3-diyl)dimethanol CAS No. 6641-05-0

(5-Chloro-2-methoxybenzene-1,3-diyl)dimethanol

Cat. No.: B12088228
CAS No.: 6641-05-0
M. Wt: 202.63 g/mol
InChI Key: QZNGVUKULMAKJL-UHFFFAOYSA-N
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Description

4-Chloro-2,6-bis(hydroxymethyl)anisole is an organic compound with the molecular formula C9H11ClO3 and a molecular weight of 202.63 g/mol . This compound is characterized by the presence of a chloro group, two hydroxymethyl groups, and a methoxy group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-bis(hydroxymethyl)anisole typically involves the chlorination of 2,6-bis(hydroxymethyl)anisole. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the benzene ring. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2,6-bis(hydroxymethyl)anisole may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-bis(hydroxymethyl)anisole undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 4-Chloro-2,6-bis(methyl)anisole using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2,6-bis(hydroxymethyl)anisole is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-bis(hydroxymethyl)anisole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxymethyl groups can form hydrogen bonds with active sites, while the chloro and methoxy groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,6-bis(hydroxymethyl)anisole is unique due to the presence of both chloro and hydroxymethyl groups, which provide a balance of reactivity and stability. This combination allows for versatile applications in various chemical reactions and research fields .

Properties

CAS No.

6641-05-0

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

IUPAC Name

[5-chloro-3-(hydroxymethyl)-2-methoxyphenyl]methanol

InChI

InChI=1S/C9H11ClO3/c1-13-9-6(4-11)2-8(10)3-7(9)5-12/h2-3,11-12H,4-5H2,1H3

InChI Key

QZNGVUKULMAKJL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1CO)Cl)CO

Origin of Product

United States

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